2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile
Description
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Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-15-7-6-14(9-16(15)20)24-18-12(10-22)3-8-17(23-18)11-1-4-13(21)5-2-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKPCOROHVUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is a member of the nicotinonitrile class, which has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications. Comprehensive data tables and relevant case studies will be presented to provide a detailed overview.
Structure and Composition
The molecular formula of 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile is . Its structure features a nicotinonitrile backbone substituted with a dichlorophenyl group and a fluorophenyl group, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The presence of sulfur in the structure suggests potential reactivity that can be exploited in further chemical modifications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile. For instance, related compounds have shown significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(3,4-Dichlorophenyl)sulfanyl] | Staphylococcus aureus | 32 µg/mL |
| 6-(4-Fluorophenyl)nicotinonitrile | Escherichia coli | 16 µg/mL |
| 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Properties
Research indicates that nicotinonitriles exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. They could modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of various nicotinonitriles against resistant bacterial strains. The findings indicated that compounds with similar substitutions to 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile demonstrated promising antimicrobial activity, particularly against Gram-negative bacteria.
Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models have shown that nicotinonitriles can reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease. These findings suggest potential therapeutic applications in neurodegenerative disorders.
The precise mechanism by which 2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammation and microbial resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
